molecular formula C10H15NS B12992813 4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B12992813
M. Wt: 181.30 g/mol
InChI Key: OENBULSQOKUKMS-UHFFFAOYSA-N
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Description

4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is an organic compound with the molecular formula C10H15NS It is a heterocyclic compound that contains both a thieno and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiopheneethylamine with formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . The reaction conditions, such as solvent and acid concentration, reaction time, and temperature, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The optimization of reaction parameters and the use of high-purity reagents are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro or tetrahydro derivatives.

Scientific Research Applications

4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For example, as an intermediate in the synthesis of antithrombotic agents, it may inhibit platelet aggregation by blocking the P2Y12 receptor on platelets . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

4-propan-2-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C10H15NS/c1-7(2)10-8-4-6-12-9(8)3-5-11-10/h4,6-7,10-11H,3,5H2,1-2H3

InChI Key

OENBULSQOKUKMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(CCN1)SC=C2

Origin of Product

United States

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